![molecular formula C15H19NO6 B13643316 (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol is a complex organic molecule that features a combination of a sugar moiety and an indole derivative. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a subject of study in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from glucose or a similar carbohydrate.
Indole Derivative Preparation: The indole derivative, specifically 1-methylindole, is synthesized through a series of reactions starting from indole.
Coupling Reaction: The key step involves the coupling of the sugar moiety with the indole derivative. This is usually achieved through an O-glycosylation reaction, where the hydroxyl group of the sugar reacts with the indole derivative under acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, potentially using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a deoxygenated sugar-indole compound.
Substitution: Formation of nitro or halogenated derivatives of the indole moiety.
Applications De Recherche Scientifique
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol: has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of novel materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as glycosidases or indoleamine 2,3-dioxygenase.
Pathways Involved: It may modulate pathways related to carbohydrate metabolism or tryptophan metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol: can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of the 1-methylindole moiety and the specific stereochemistry of the sugar component make unique. These features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECOIVNOJUVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
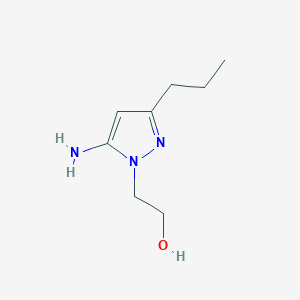


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
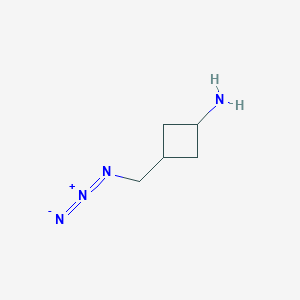
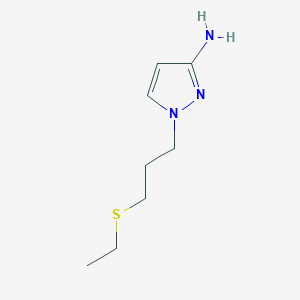
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
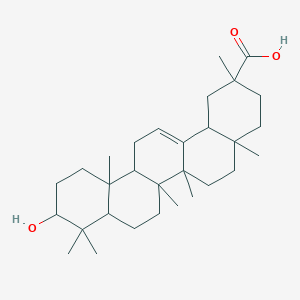

![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)
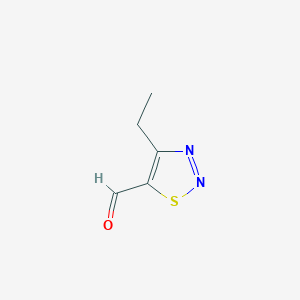

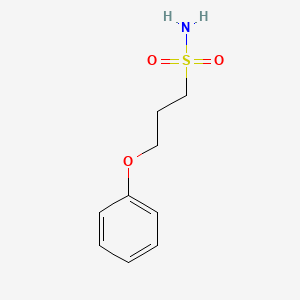
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)
